molecular formula C6H11NO B3091948 2-(but-3-yn-1-yloxy)ethan-1-amine CAS No. 122116-14-7

2-(but-3-yn-1-yloxy)ethan-1-amine

Cat. No.: B3091948
CAS No.: 122116-14-7
M. Wt: 113.16 g/mol
InChI Key: WUOZVGWFNFOOOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

2-(but-3-yn-1-yloxy)ethan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and azides for click chemistry. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(but-3-yn-1-yloxy)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(but-3-yn-1-yloxy)ethan-1-amine involves its functional groups. The amino group can form bonds with carboxylic acids, activated NHS esters, and carbonyls, while the propargyl group can react with azides via click chemistry. These reactions enable the compound to act as a versatile linker in various chemical and biological processes.

Comparison with Similar Compounds

Similar compounds to 2-(but-3-yn-1-yloxy)ethan-1-amine include:

The uniqueness of this compound lies in its dual functional groups, which allow it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

2-but-3-ynoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-3-5-8-6-4-7/h1H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOZVGWFNFOOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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